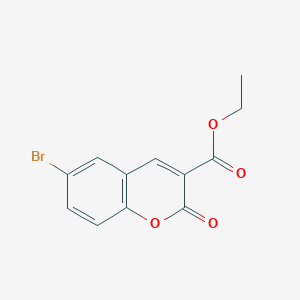
ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate
概要
説明
Ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate is a chemical compound with the molecular formula C12H9BrO4. It belongs to the class of chromene derivatives, which are known for their diverse biological activities and applications in various fields of science .
作用機序
Target of Action
The primary target of ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate is the conserved protein FtsZ . FtsZ plays a crucial role in bacterial cell division, and its inhibition leads to the arrest of cell division .
Mode of Action
The compound interacts with the FtsZ protein, leading to its inhibition . This interaction results in the arrest of cell division, providing an alternative strategy for inhibiting certain bacteria like S. pneumoniae .
Biochemical Pathways
It is known that the compound interferes with the normal functioning of the ftsz protein, disrupting the cell division process .
Result of Action
The inhibition of the FtsZ protein by this compound leads to the arrest of cell division . This results in the anti-proliferative activity against certain bacteria like S. pneumoniae .
生化学分析
Biochemical Properties
Ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been identified as an inhibitor of cytochrome P450 enzymes such as CYP1A2, CYP2C19, and CYP2C9 . These interactions suggest that this compound can modulate metabolic pathways involving these enzymes, potentially affecting the metabolism of various substrates.
Cellular Effects
This compound exerts notable effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress response and apoptosis . Additionally, this compound can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It binds to the active sites of cytochrome P450 enzymes, inhibiting their activity . This inhibition can lead to reduced metabolism of certain drugs and endogenous compounds, affecting their bioavailability and activity. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but it may degrade under extreme conditions such as high temperature or prolonged exposure to light . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of dose optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, influencing the metabolism of various substrates . This interaction can lead to changes in metabolic flux and metabolite levels, affecting overall cellular metabolism. Additionally, this compound can modulate the activity of other metabolic enzymes, further influencing metabolic pathways.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as its lipophilicity and affinity for transport proteins.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular organelles or compartments through targeting signals or post-translational modifications . This localization is crucial for its interaction with target biomolecules and the modulation of cellular processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate typically involves the bromination of ethyl 2-oxo-2H-chromene-3-carboxylate. This reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions .
Industrial Production Methods
the general approach involves large-scale bromination reactions using automated reactors to ensure consistency and purity of the final product .
化学反応の分析
Types of Reactions
Ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different derivatives, such as ethyl 6-amino-2-oxo-2H-chromene-3-carboxylate.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Reduction Reactions: Reducing agents like sodium borohydride are commonly used under mild conditions.
Major Products Formed
Substitution Reactions: Products include various substituted chromene derivatives, depending on the nucleophile used.
Reduction Reactions: Products include reduced chromene derivatives, such as ethyl 6-amino-2-oxo-2H-chromene-3-carboxylate.
科学的研究の応用
Ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate has several applications in scientific research:
類似化合物との比較
Similar Compounds
- Ethyl 6-chloro-2-oxo-2H-chromene-3-carboxylate
- Ethyl 6,8-dichloro-2-oxo-2H-chromene-3-carboxylate
- Ethyl 4-hydroxy-2-oxo-2H-chromene-3-carboxylate
Uniqueness
Ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties. The bromine atom enhances its reactivity and potential biological activities compared to its chloro and hydroxy analogs .
特性
IUPAC Name |
ethyl 6-bromo-2-oxochromene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrO4/c1-2-16-11(14)9-6-7-5-8(13)3-4-10(7)17-12(9)15/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXGDNKCWEKUYQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=CC(=C2)Br)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40351124 | |
| Record name | ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40351124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2199-90-8 | |
| Record name | ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40351124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate and how do they influence its crystal packing?
A: this compound (C12H9BrO4) exhibits a distinct anti conformation between its 3-carboxy and lactone carbonyl groups [, ]. These carbonyl groups are not coplanar with the chromene ring system due to their involvement in intermolecular interactions []. The crystal packing is primarily driven by C-H...O hydrogen bonding between these carbonyl groups, forming centrosymmetric dimers []. These dimers then stack via various dipolar interactions, including C=O...C=O, C=O...pi, and C-Br...C=O, along with a C-H...pi interaction, ultimately building the three-dimensional structure along the c axis [].
Q2: Has computational chemistry been employed to study this compound, and if so, what insights were gained?
A: Yes, computational methods like density functional theory (DFT) using the B3LYP functional and Hartree-Fock (HF) calculations with the 6-31G+(d,p) basis set have been utilized to investigate this compound []. These studies provided insights into its optimized molecular geometry, vibrational frequencies, and 1H and 13C NMR chemical shifts []. The calculated geometric parameters were found to be in good agreement with experimental X-ray diffraction data []. Furthermore, the computed vibrational frequencies facilitated the assignment of experimental infrared and Raman spectral bands, aiding in the understanding of the molecule's vibrational modes [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



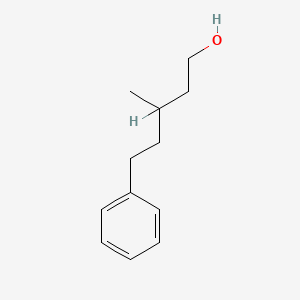
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B1219221.png)

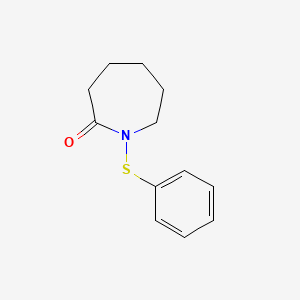
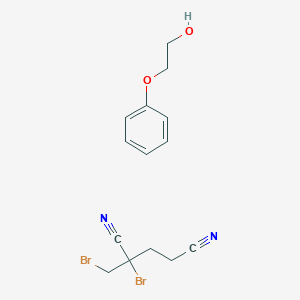



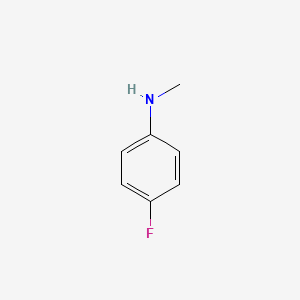
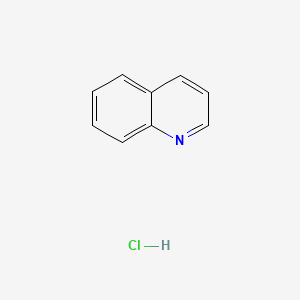
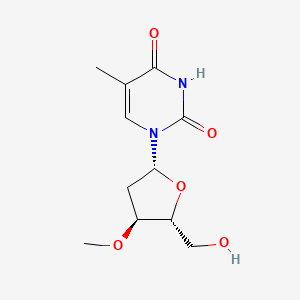

![1',3'-Dimethylspiro[1,3,4,6,7,12b-hexahydro-[1]benzofuro[2,3-a]quinolizine-2,4'-1,3-diazinane]-2'-one](/img/structure/B1219237.png)
